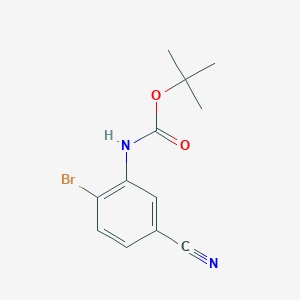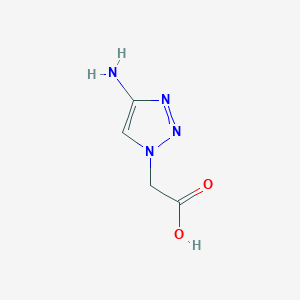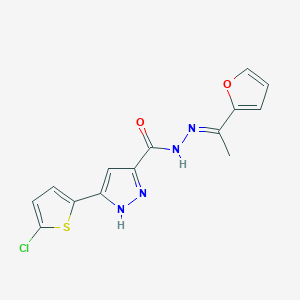![molecular formula C46H44BrN5O4 B2980158 Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) CAS No. 952228-30-7](/img/structure/B2980158.png)
Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester is a fluorescent dye known for its high quantum yield and specificity for iron ions, particularly Fe²⁺. This compound is widely used in biological and chemical research due to its ability to selectively accumulate in mitochondria and its strong fluorescence properties, making it an excellent tool for studying mitochondrial iron dynamics and related cellular processes .
Biochemical Analysis
Biochemical Properties
Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) plays a significant role in biochemical reactions. It is used for the determination of the mitochondrial chelatable iron pool . It helps in the assessment of mitochondrial iron uptake and alterations of the mitochondrial chelatable iron pool under pathological conditions .
Cellular Effects
Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) has profound effects on various types of cells and cellular processes. It influences cell function by contributing to mitochondrial chelatable iron to physiological and pathological cellular processes .
Molecular Mechanism
The molecular mechanism of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) involves its interaction with iron. It acts as a sensor for Fe 2+ and its fluorescence is quenched when iron is added to cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) selectively accumulates in the mitochondria of cells
Dosage Effects in Animal Models
The effects of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) on animal models are currently not fully tested
Metabolic Pathways
Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is involved in the metabolic pathway related to iron metabolism . It interacts with enzymes and cofactors involved in this pathway.
Transport and Distribution
Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is transported and distributed within cells and tissues. It selectively accumulates in the mitochondria of cells .
Subcellular Localization
The subcellular localization of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is primarily in the mitochondria . This localization affects its activity and function, particularly in relation to iron metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester typically involves the following steps:
Formation of the bipyridine derivative: The bipyridine moiety is synthesized through a series of reactions starting from pyridine derivatives.
Coupling with Rhodamine B: The bipyridine derivative is then coupled with Rhodamine B through an amide bond formation, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the reaction.
Esterification: The final step involves esterification to attach the benzyl ester group, typically using benzyl alcohol and a suitable esterification catalyst.
Industrial Production Methods: Industrial production of Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: for controlled reaction conditions.
Purification steps: such as recrystallization, chromatography, and solvent extraction to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, altering its fluorescence properties.
Reduction: Reduction reactions can also affect its fluorescence, particularly in the presence of reducing agents.
Substitution: The bipyridine and benzyl ester groups can undergo substitution reactions, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, dithiothreitol.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired modification.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can restore the original fluorescence properties .
Scientific Research Applications
Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting iron ions in various chemical environments.
Biology: Utilized in studying mitochondrial iron dynamics, cellular iron homeostasis, and related metabolic processes.
Medicine: Applied in research on diseases related to iron metabolism, such as neurodegenerative diseases and certain types of anemia.
Industry: Employed in the development of fluorescent sensors and imaging agents for various industrial applications
Mechanism of Action
The mechanism by which Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester exerts its effects involves:
Fluorescence quenching: The compound’s fluorescence is quenched in the presence of Fe²⁺ ions, allowing for the detection and quantification of iron.
Mitochondrial targeting: The cationic nature of the fluorophore facilitates its accumulation in mitochondria, driven by the negative membrane potential.
Iron binding: The bipyridine moiety specifically binds to Fe²⁺ ions, forming a complex that alters the fluorescence properties.
Comparison with Similar Compounds
Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]ethyl ester: Contains an ethyl ester group, offering different solubility and reactivity properties.
Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]propyl ester: Features a propyl ester group, which may affect its cellular uptake and distribution.
Uniqueness: Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester is unique due to its high specificity for Fe²⁺ ions and its ability to selectively accumulate in mitochondria. This makes it particularly valuable for studying mitochondrial iron dynamics and related cellular processes .
Properties
IUPAC Name |
[6-(diethylamino)-9-[2-[[4-[(2-pyridin-2-ylpyridin-4-yl)carbamoyl]phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H43N5O4.BrH/c1-5-50(6-2)34-20-22-38-42(28-34)55-43-29-35(51(7-3)8-4)21-23-39(43)44(38)36-13-9-10-14-37(36)46(53)54-30-31-16-18-32(19-17-31)45(52)49-33-24-26-48-41(27-33)40-15-11-12-25-47-40;/h9-29H,5-8,30H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQJTEYXHZSCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=CC(=NC=C6)C7=CC=CC=N7.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)
![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)


![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)

![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)

